(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid
CAS No.: 269078-75-3
Cat. No.: VC2337155
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 269078-75-3 |
|---|---|
| Molecular Formula | C23H27NO4 |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid |
| Standard InChI | InChI=1S/C23H27NO4/c1-15(2)13-16(11-12-22(25)26)24-23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,24,27)(H,25,26)/t16-/m1/s1 |
| Standard InChI Key | QVJHCXJPZXRVPE-MRXNPFEDSA-N |
| Isomeric SMILES | CC(C)C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Properties and Structure
Molecular Structure
The molecular structure of (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid consists of several key functional groups arranged in a specific spatial configuration. At its core, the compound features a heptanoic acid chain with an amino group at the 4-position that is protected by a fluorenylmethoxycarbonyl (Fmoc) group . This Fmoc group is a common protecting strategy in peptide chemistry, consisting of a fluorene ring system connected via a methylene bridge to a carbamate linkage. The compound also contains a methyl branch at the 6-position of the heptanoic acid chain, which introduces additional steric considerations into its chemical behavior .
The molecular formula of the compound is C23H27NO4, reflecting its carbon framework and the presence of oxygen-containing functional groups (carboxylic acid and carbamate) as well as the nitrogen of the protected amino group . This specific arrangement of atoms creates a molecule with distinct chemical reactivity patterns and physical properties that make it suitable for its specialized applications.
Physical and Chemical Characteristics
The table below summarizes the key physical and chemical characteristics of the compound:
The compound's structure includes a chiral center at the 4-position, which contributes to its stereochemical specificity. This stereochemistry is crucial for its biological activity and applications in peptide synthesis, where spatial orientation of functional groups can significantly impact reactivity and recognition .
Stereochemistry
The stereochemistry of (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid is a defining characteristic that distinguishes it from related compounds and influences its applications. The "(R)" designation in the compound name indicates the specific spatial arrangement of substituents around the chiral carbon at the 4-position, following the Cahn-Ingold-Prelog priority rules . This stereochemical specificity is critical in biochemical contexts, where molecular recognition and enzyme interactions often depend on precise three-dimensional arrangements.
The chiral center at the 4-position creates a molecule with defined handedness, which can be significant when the compound is incorporated into larger peptide structures or when it interacts with stereoselective biological systems . The maintenance of this stereochemical purity is essential during synthesis and application, as changes in stereochemistry can dramatically alter a compound's biological activity and function.
Synthesis and Production
The synthesis of (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid typically involves multiple steps designed to establish the correct stereochemistry and introduce the Fmoc protecting group while maintaining the integrity of the carboxylic acid functionality. While specific synthetic routes may vary, common approaches begin with appropriate leucine derivatives that already possess the desired stereochemistry at the chiral center .
Applications and Uses
Role in Peptide Synthesis
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid plays a significant role in peptide synthesis as a specialized building block that allows for the incorporation of modified amino acid structures into peptide chains. The Fmoc protecting group is particularly valuable in solid-phase peptide synthesis (SPPS) strategies, where it can be selectively removed under mild basic conditions (typically using piperidine) without affecting other functional groups or the peptide backbone .
The compound is especially useful when researchers need to incorporate a gamma-amino acid derivative into a peptide sequence, creating structures that deviate from the standard alpha-amino acid pattern found in natural proteins. Such modifications can alter the conformational properties of the resulting peptides, potentially enhancing stability against enzymatic degradation or modifying binding interactions with target molecules . These attributes make the compound valuable in the development of peptide-based therapeutics, where stability and specific binding characteristics are crucial considerations.
Research Applications
Beyond its direct use in peptide synthesis, (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid finds application in various research contexts where modified amino acid structures are required. The compound serves as a valuable tool in studies exploring the impact of non-standard amino acid incorporation on peptide structure and function . These investigations can provide insights into fundamental aspects of protein folding and stability, as well as guide the development of peptides with enhanced pharmaceutical properties.
The compound is also utilized in the creation of peptidomimetics—molecules that mimic the structural and functional attributes of peptides while potentially offering improved pharmacological properties. By incorporating non-standard amino acid derivatives like (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid, researchers can develop compounds with altered backbone geometries, modified hydrogen bonding patterns, and varying degrees of flexibility and rigidity . These modifications can lead to molecules with enhanced membrane permeability, improved metabolic stability, or more favorable target selectivity profiles.
Biological Activity and Significance
The biological significance of (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid primarily stems from its utility as a building block for creating peptides with specific biological activities rather than from direct biological activity of the compound itself. When incorporated into peptide structures, this modified amino acid can introduce conformational constraints and novel structural features that influence how the resulting peptides interact with biological targets such as enzymes, receptors, and other proteins .
Comparative Analysis with Related Compounds
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid belongs to a broader family of Fmoc-protected amino acid derivatives used in peptide synthesis and related applications. Comparing this compound with related structures reveals important distinctions in terms of chemical properties, reactivity, and potential applications.
One closely related compound is (3R,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-methylheptanoic acid (CAS 1993073-71-4), which features an additional hydroxyl group at the 3-position . This hydroxyl group introduces additional functionality and potential for hydrogen bonding, which can significantly alter the compound's solubility, reactivity, and the conformational properties of peptides incorporating this building block.
Another related structure is 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid (CAS 164470-64-8), which replaces the aliphatic heptanoic acid backbone with an aromatic system . This structural difference substantially alters the compound's rigidity, hydrophobicity, and electronic properties, making it suitable for different applications in peptide chemistry and medicinal chemistry.
The compound (3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid (CAS 2094011-79-5) represents a more substantial structural deviation, incorporating the amino acid functionality into a morpholine ring system. This cyclic structure imposes significant conformational constraints that can be valuable for creating peptides with defined secondary structures or for probing structure-activity relationships in biological systems.
Current Research and Future Perspectives
Current research involving (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid primarily focuses on its application in the development of novel peptide-based therapeutics and the exploration of fundamental aspects of peptide structure and function. Researchers are increasingly utilizing non-standard amino acid building blocks like this compound to create peptides with enhanced pharmacological properties, including improved stability, membrane permeability, and target selectivity .
The compound's utility in creating peptidomimetics continues to evolve as researchers develop new synthetic methods and applications. Future developments may include the incorporation of this and similar building blocks into diverse molecular scaffolds, creating hybrid structures that combine the beneficial properties of peptides with those of small molecule drugs. Such approaches could lead to new classes of therapeutics that address current challenges in drug development, such as oral bioavailability of peptide-based compounds .
Emerging techniques in peptide synthesis, including advances in solid-phase methods, flow chemistry, and enzymatic approaches, may further expand the applications of (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid. These methodological innovations could enable more efficient incorporation of the compound into complex peptide structures and facilitate the creation of diverse peptide libraries for biological screening and drug discovery efforts.
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